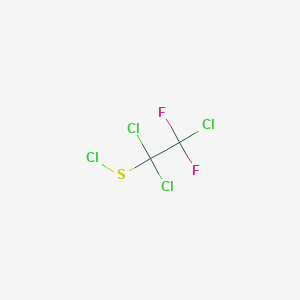
1,1,2-Trichloro-1-(chlorosulfanyl)-2,2-difluoroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Trichloro-1-(chlorosulfanyl)-2,2-difluoroethane is a chemical compound with a complex structure that includes chlorine, sulfur, and fluorine atoms
Méthodes De Préparation
The synthesis of 1,1,2-Trichloro-1-(chlorosulfanyl)-2,2-difluoroethane typically involves the reaction of trichloroethylene with sulfur and fluorine-containing reagents under controlled conditions. Industrial production methods may include the use of catalysts such as antimony, chromium, iron, and alumina at high temperatures to facilitate the reaction. The exact reaction conditions, including temperature, pressure, and solvent, can vary depending on the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
1,1,2-Trichloro-1-(chlorosulfanyl)-2,2-difluoroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1,1,2-Trichloro-1-(chlorosulfanyl)-2,2-difluoroethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing chlorine, sulfur, and fluorine atoms into target molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mécanisme D'action
The mechanism of action of 1,1,2-Trichloro-1-(chlorosulfanyl)-2,2-difluoroethane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s unique structure allows it to form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The pathways involved in its action include oxidative stress, disruption of cellular signaling, and interference with metabolic processes .
Comparaison Avec Des Composés Similaires
1,1,2-Trichloro-1-(chlorosulfanyl)-2,2-difluoroethane can be compared with other similar compounds, such as:
1,1,2-Trichloro-1,2,2-trifluoroethane: This compound is also a chlorofluorocarbon with similar chemical properties but lacks the sulfur atom.
Propriétés
Numéro CAS |
63552-55-6 |
|---|---|
Formule moléculaire |
C2Cl4F2S |
Poids moléculaire |
235.9 g/mol |
Nom IUPAC |
(1,1,2-trichloro-2,2-difluoroethyl) thiohypochlorite |
InChI |
InChI=1S/C2Cl4F2S/c3-1(4,9-6)2(5,7)8 |
Clé InChI |
MWHDAAAVFXQPPP-UHFFFAOYSA-N |
SMILES canonique |
C(C(SCl)(Cl)Cl)(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate](/img/structure/B14515614.png)
![2,4-Dimethyl-1-oxaspiro[5.5]undecane](/img/structure/B14515618.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)
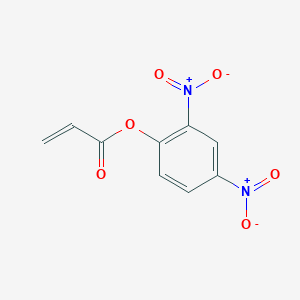

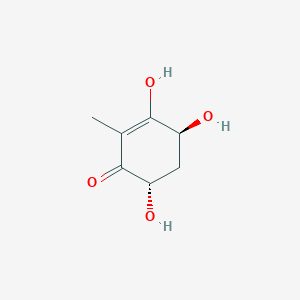

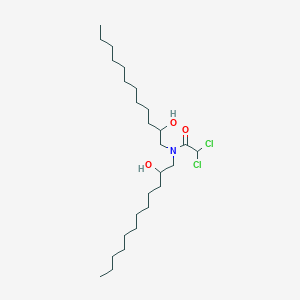
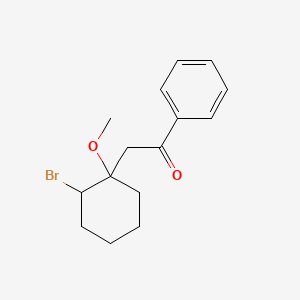
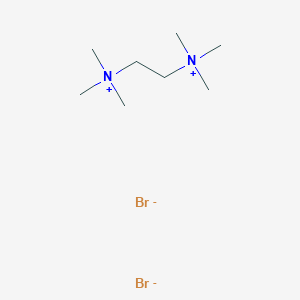
![4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14515673.png)
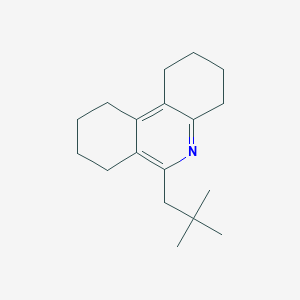

![N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B14515690.png)
